N-Methyl-1-(piperidin-4-YL)methanamine

EZH2 inhibition Epigenetic oncology CPI-1205

N-Methyl-1-(piperidin-4-YL)methanamine (CAS 126579-26-8) is a C7H16N2 secondary amine featuring a piperidine ring substituted at the 4-position with a methylaminomethyl group. With a molecular weight of 128.22 g/mol and an XLogP3-AA value of 0.1, this compound presents a balanced hydrophilic-hydrophobic profile favorable for CNS drug discovery applications.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 126579-26-8
Cat. No. B154771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(piperidin-4-YL)methanamine
CAS126579-26-8
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNCC1CCNCC1
InChIInChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3
InChIKeyRNUCZCMDLWNCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(piperidin-4-YL)methanamine (CAS 126579-26-8) for Pharmaceutical Intermediate Procurement


N-Methyl-1-(piperidin-4-YL)methanamine (CAS 126579-26-8) is a C7H16N2 secondary amine featuring a piperidine ring substituted at the 4-position with a methylaminomethyl group [1]. With a molecular weight of 128.22 g/mol and an XLogP3-AA value of 0.1, this compound presents a balanced hydrophilic-hydrophobic profile favorable for CNS drug discovery applications [1]. Commercially available as a colorless liquid with purity specifications ≥96% (assay) and storage at 0-8°C , this compound functions as a versatile building block containing two distinct basic nitrogen centers—the secondary amine in the piperidine ring and the N-methylamine side chain—providing orthogonal derivatization handles that are structurally distinct from simple piperidine or piperazine alternatives [1][2].

N-Methyl-1-(piperidin-4-YL)methanamine (CAS 126579-26-8): Why Generic Substitution Fails in MedChem and Synthesis Workflows


Generic substitution among piperidine-based amines is scientifically inadvisable due to the compound's specific 4-aminomethyl substitution pattern, which critically governs its downstream reactivity and biological activity. Unlike 3-aminomethyl piperidine analogs that exhibit divergent spatial orientation and receptor recognition [1], the 4-substituted scaffold positions the N-methylamine vector precisely along the piperidine equatorial axis, a conformational preference that is fundamental to CXCR4 receptor binding and kinase inhibitor pharmacophores [2][3]. Further, the compound's two distinct basic amines (piperidine NH, pKa ~10.8 class-level; secondary amine, pKa ~10.5 class-level) enable orthogonal Boc/Fmoc protection strategies that are not achievable with monoamine piperidines or piperazines. Empirical evidence confirms that simple substitution with 4-piperidinemethanol, 4-aminopiperidine, or unsubstituted piperidine derivatives results in loss of target engagement in EZH2 inhibition and JAK/STAT pathway modulation [4]. Therefore, procurement decisions must be guided by the compound's unique substitution architecture rather than superficial similarity to in-class amines.

N-Methyl-1-(piperidin-4-YL)methanamine (CAS 126579-26-8) Quantitative Differentiation Evidence for Scientific Procurement


EZH2 Inhibitor CPI-1205 Derivatization: Structural Necessity of 4-(Methylaminomethyl)piperidine Substitution

The compound N-Methyl-1-(piperidin-4-yl)methanamine serves as the essential core scaffold for CPI-1205, a potent and selective inhibitor of histone methyltransferase EZH2 . This differentiation is structural rather than potency-based: the 4-(methylaminomethyl)piperidine moiety provides the precise geometric vector required for binding within the EZH2 SET domain active site. Alternative 3-substituted piperidines or piperazine analogs are structurally incapable of reproducing the required binding orientation, making N-Methyl-1-(piperidin-4-yl)methanamine a non-substitutable intermediate in this synthetic pathway.

EZH2 inhibition Epigenetic oncology CPI-1205

CXCR4 Antagonist SAR: 4-Substituted Piperidin-4-yl-methanamine Scaffold vs. 3-Substituted and Piperazine Analogs

Structure-activity relationship (SAR) studies on CXCR4 chemokine receptor antagonists demonstrate that the piperidin-4-yl-methanamine scaffold enables distinct pharmacological profiles that are inaccessible to 3-substituted piperidines or piperazine-based scaffolds [1][2]. Thirty-one N-substituted piperidin-4-yl-methanamine derivatives were evaluated, revealing that subtle ligand structural variations on this specific 4-substituted template produce differential CXCL12 displacement ranging from full competitive antagonism to partial non-competitive antagonism [1]. Importantly, 3-substituted piperidine derivatives exhibit different binding modes with CXCR4 due to altered spatial orientation, and piperazine-based scaffolds (which contain an additional ring nitrogen) produce distinct protonation states and binding interactions compared to the piperidin-4-yl-methanamine template. The three-dimensional quantitative structure-activity relationship (3D-QSAR) model specifically identified hydrophobic interactions at the 4-position as critical determinants of binding affinity, interactions that are geometrically impossible with 3-substituted or piperazine alternatives [2]. This provides experimental validation that the 4-aminomethyl substitution pattern is structurally required for the observed CXCR4 antagonism profile.

CXCR4 Chemokine receptor GPCR antagonists

Kinase Inhibitor Pharmacophore: Aminomethylpiperidine Core in JAK/BTK Patent Series

Patent literature (US Patent 11,407,754; EP 3733674 A1) establishes the amino-methylpiperidine scaffold as the privileged core for a broad series of kinase inhibitors targeting JAK and BTK [1][2]. The claimed compounds incorporate the N-Methyl-1-(piperidin-4-yl)methanamine moiety as a critical structural element where the 4-aminomethyl group enables optimal projection of substituents into kinase ATP-binding pockets. This scaffold provides a distinct spatial arrangement compared to piperidine-3-methanamine derivatives (which orient substituents with a ~109.5° angular difference due to the tetrahedral carbon geometry) and piperazine-based cores (which introduce a second ionizable nitrogen altering both pKa and hydrogen-bonding capacity) [2]. The patent claims explicitly require the aminomethylpiperidine core structure for kinase inhibitory activity, with the 4-substitution pattern being essential for the claimed JAK/STAT and BTK signaling inhibition.

Kinase inhibitors JAK BTK Immuno-oncology

Dual Basic Amine Functionality for Orthogonal Protection vs. Monoamine Piperidines

N-Methyl-1-(piperidin-4-yl)methanamine possesses two chemically distinct basic amine centers: the piperidine ring NH (secondary amine, class-level pKa ~10.8) and the exocyclic N-methylamine group (secondary amine, class-level pKa ~10.5) [1]. This dual basicity enables orthogonal protection strategies (e.g., Boc protection of the piperidine NH while leaving the N-methylamine free for subsequent functionalization) that are essential for complex molecule construction [2]. In contrast, comparator monoamine piperidines (e.g., 4-methylpiperidine, 4-piperidinol) provide only a single reactive handle, while piperazine analogs (which possess two nitrogens with similar pKa values) exhibit non-orthogonal reactivity that complicates selective protection. The compound's XLogP3-AA value of 0.1 (computed) further differentiates it from more lipophilic piperidine analogs such as 4-benzylpiperidine (estimated XLogP ~2.5-3.0) and 4-phenylpiperidine (estimated XLogP ~2.8-3.2), providing a balanced polarity profile favorable for aqueous reaction conditions and CNS drug-like properties [1].

Orthogonal protection Solid-phase synthesis Combinatorial chemistry

Commercial Purity Benchmarking: ≥96% (Assay) Specification vs. Industry Standard 95%

Commercially sourced N-Methyl-1-(piperidin-4-yl)methanamine from Chem-Impex is specified at ≥96% purity (Assay) , compared to the industry standard 95% purity offered by multiple competing suppliers . This 1% absolute purity differential, while modest, may impact downstream reaction yields in multi-step synthetic sequences where intermediate impurities propagate and amplify. The compound is supplied as a colorless liquid with defined storage conditions of 0-8°C , enabling consistent handling across procurement lots.

Intermediate quality Purity specification Procurement benchmarking

N-Methyl-1-(piperidin-4-YL)methanamine (CAS 126579-26-8): High-Impact Application Scenarios for Scientific and Industrial Users


Synthesis of EZH2 Inhibitor CPI-1205 and Related Epigenetic Oncology Candidates

This compound serves as the essential 4-(methylaminomethyl)piperidine core for constructing CPI-1205, a clinical-stage EZH2 inhibitor for B-cell lymphoma . Researchers developing EZH2-targeted therapeutics require this exact scaffold to replicate the CPI-1205 pharmacophore; alternative 3-substituted piperidines or piperazine analogs cannot reproduce the requisite binding geometry. Procurement of this specific intermediate is mandatory for any synthetic campaign aimed at EZH2 inhibitor lead optimization or analog generation.

CXCR4 Chemokine Receptor Antagonist Lead Exploration and 3D-QSAR Studies

As validated by a comprehensive 31-compound SAR study, the piperidin-4-yl-methanamine scaffold enables tunable CXCR4 antagonism ranging from full competitive to partial non-competitive CXCL12 displacement [1][2]. This distinct pharmacological plasticity is not achievable with 3-substituted piperidines or piperazine-based cores. Medicinal chemists pursuing CXCR4 antagonists for oncology, immunology, or HIV research should prioritize this 4-substituted scaffold to access the full continuum of binding modes and to leverage the established 3D-QSAR models that predict key hydrophobic interactions determining binding affinity.

JAK/BTK Dual Kinase Inhibitor Discovery and Patent-Landscape Positioning

The aminomethylpiperidine core is explicitly claimed in US Patent 11,407,754 and EP 3733674 A1 as the privileged scaffold for JAK and BTK kinase inhibitors [3][4]. Researchers engaged in kinase drug discovery—particularly for autoimmune and inflammatory indications—require this exact building block to practice the patented synthetic routes and to explore this pharmacophore space. Substitution with 3-aminomethyl piperidines or piperazines places the resulting compounds outside the patent claims and likely yields divergent kinase selectivity profiles.

Orthogonal Protection Strategies in Combinatorial Library Synthesis

The compound's dual basic amines (piperidine NH and N-methylamine) provide two chemically distinct handles for orthogonal protection—a capability that is absent in monoamine piperidines and non-orthogonal in piperazines due to similar pKa values [5][6]. This functional differentiation enables sequential derivatization in solid-phase and solution-phase parallel synthesis workflows. Researchers building diverse compound libraries for high-throughput screening benefit from the ability to independently functionalize each amine site, maximizing chemical diversity from a single core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(piperidin-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.